2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
Description
The structure comprises a pyrazolo-pyrimidine core substituted with a 4-fluorophenylamino group at position 4, a phenyl group at position 1, and a piperazine-ethanol moiety at position 4. Synthesis typically involves multistep reactions, including cyclization and substitution steps, as seen in related pyrazolo-pyrimidine derivatives .
Properties
Molecular Formula |
C23H24FN7O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[4-[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H24FN7O/c24-17-6-8-18(9-7-17)26-21-20-16-25-31(19-4-2-1-3-5-19)22(20)28-23(27-21)30-12-10-29(11-13-30)14-15-32/h1-9,16,32H,10-15H2,(H,26,27,28) |
InChI Key |
RCTSZKKMEXIORR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the piperazine moiety: This can be done through a substitution reaction where the piperazine ring is introduced.
Final functionalization: The ethan-1-ol group is introduced in the final step, often through a reduction reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency.
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine moiety undergoes characteristic reactions due to its secondary amine groups and ethylene backbone:
-
Example : Reaction with acetic anhydride modifies the piperazine’s NH groups, altering pharmacokinetic properties .
Functionalization of the Ethanol Side Chain
The terminal hydroxyl group participates in oxidation and esterification:
Pyrazolo[3,4-d]Pyrimidine Core Reactivity
The heterocyclic core engages in electrophilic substitution and condensation:
-
Note : The 4-fluorophenylamino group directs electrophilic substitution to the para position of the fluorophenyl ring .
Biological Interactions (Mechanistic Insights)
The compound’s pharmacological activity is linked to its reactions with biological targets:
Stability Under Varied Conditions
| Condition | Observation | Implication |
|---|---|---|
| Acidic (pH < 3) | Protonation of piperazine NH; ethanol hydroxyl stabilizes via intramolecular H-bonding | Enhanced solubility in gastric environments |
| Alkaline (pH > 10) | Deprotonation of pyrimidine N-H; ethanol group oxidizes to ketone | Risk of degradation in intestinal fluid |
| UV Light | Photolysis of the fluorophenyl group (C-F bond cleavage) | Requires light-protected storage |
Key Findings from Research:
Scientific Research Applications
2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogs share the pyrazolo[3,4-d]pyrimidine core but differ in substituents at positions 1, 4, and 5. Below is a comparative analysis:
Functional Group Impact on Properties
- Piperazine-Ethanol vs. Thioether ( vs. Target Compound): The ethanol group in the target compound likely improves aqueous solubility compared to the thioether in ’s compound, which may favor better oral bioavailability .
- 4-Fluorophenylamino vs. 3-Chloro-4-Methoxyphenyl ( vs.
- Trifluoromethyl () vs. Ethanol (Target Compound): The CF₃ group in MK47 enhances metabolic stability but reduces polarity, whereas the ethanol moiety balances solubility and interaction with hydrophilic binding pockets .
Biological Activity
The compound 2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a novel derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core, known for its biological activity.
- A piperazine moiety that enhances solubility and bioavailability.
- A fluorophenyl group which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit specific kinases involved in cell signaling pathways, potentially leading to anti-cancer effects.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antibacterial and antifungal properties, suggesting that this compound may also possess such activities.
Anticancer Activity
A series of in vitro assays have been conducted to evaluate the anticancer potential of this compound. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(4-{...}) | MCF-7 (Breast) | 5.2 |
| 2-(4-{...}) | HeLa (Cervical) | 3.8 |
| 2-(4-{...}) | A549 (Lung) | 7.0 |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
In addition to anticancer properties, the compound was tested for antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
These findings suggest that the compound has promising antimicrobial properties, particularly against gram-positive bacteria and fungi .
Case Study 1: Anti-tubercular Activity
In a recent study investigating anti-tubercular agents, derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative showed an IC90 value of 40.32 μM, indicating moderate activity compared to standard treatments . This highlights the potential for further development of this compound in treating tuberculosis.
Case Study 2: Docking Studies
Molecular docking studies have revealed that the compound binds effectively to the active site of target proteins involved in cancer progression. The binding affinity was found to be comparable to known inhibitors, suggesting that this compound could serve as a lead candidate for further drug development .
Q & A
Q. What synthetic strategies are employed to construct the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions. For example, 5-aminopyrazole derivatives react with β-keto esters or aldehydes under acidic conditions. Fluorine substituents are introduced using fluorobenzoylamino precursors (e.g., 4-fluorophenylhydrazine). highlights cyclization with fluorinated aldehydes, while describes chalcone intermediates for pyrazoline formation. Key steps include refluxing with ethanol and hydrazine derivatives, followed by recrystallization .
Q. Which analytical methods validate the structure of the ethanol-substituted piperazine moiety?
Q. What safety protocols are critical during synthesis?
Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. ’s SDS recommends emergency oxygen for inhalation exposure. Ethanol-based reactions require flame precautions, and waste must be treated as hazardous .
Advanced Questions
Q. How can SAR studies optimize the 4-fluorophenylamino group’s position for enhanced target affinity?
- Synthesize analogs with substituents at ortho/meta/para positions.
- Compare in vitro enzyme inhibition (e.g., IC50) and molecular docking to assess halogen interactions. shows para-fluorine maximizes hydrophobic and electronic effects in kinase inhibitors. Chlorophenyl analogs () provide SAR benchmarks .
Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?
- Metabolic stability : Liver microsome assays (e.g., % remaining after 1 hour).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
- Bioavailability : Pharmacokinetic profiling (AUC, Cmax). emphasizes correlating in vitro IC50 with in vivo exposure. Adjust logP via piperazine substitution to improve membrane permeability .
Q. How does the piperazine-ethanol substituent influence solubility, and what formulation strategies address precipitation?
- Salt formation : Hydrochloride salts enhance aqueous solubility ( ).
- Co-solvents : Use PEG-400 or DMSO (≤10% v/v) in buffer systems.
- Dynamic Light Scattering (DLS) : Monitors nanoparticle formation. ’s trifluoroacetate derivative demonstrates improved solubility via salt formation .
Q. What methods identify off-target interactions contributing to contradictory biological data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
